molecular formula C18H22N2 B8779895 (2R)-1,2-dibenzylpiperazine

(2R)-1,2-dibenzylpiperazine

Cat. No.: B8779895
M. Wt: 266.4 g/mol
InChI Key: NUGGDPZUASKXAU-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1,2-dibenzylpiperazine is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The (2R) configuration indicates the specific spatial arrangement of the substituents around the chiral center, making it an enantiomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,2-dibenzylpiperazine typically involves the reaction of benzylamine with piperazine under specific conditions. One common method is the reductive amination of benzylamine with piperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2R)-1,2-dibenzylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives such as benzyl alcohols or carboxylic acids.

    Reduction: Reduced forms like dibenzylamines.

    Substitution: Substituted piperazines with various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (2R)-1,2-dibenzylpiperazine is used as a chiral building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It is used in the development of new drugs and therapeutic agents.

Medicine

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (2R)-1,2-dibenzylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1,2-dibenzylpiperazine: The enantiomer of (2R)-1,2-dibenzylpiperazine with a different spatial arrangement of substituents.

    1,4-dibenzylpiperazine: A structural isomer with benzyl groups at different positions on the piperazine ring.

    N-benzylpiperazine: A related compound with only one benzyl group attached to the piperazine ring.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other isomers. This uniqueness makes it valuable in research and development for targeted applications.

Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

(2R)-1,2-dibenzylpiperazine

InChI

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-14-19-11-12-20(18)15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m1/s1

InChI Key

NUGGDPZUASKXAU-GOSISDBHSA-N

Isomeric SMILES

C1CN([C@@H](CN1)CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1CN(C(CN1)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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